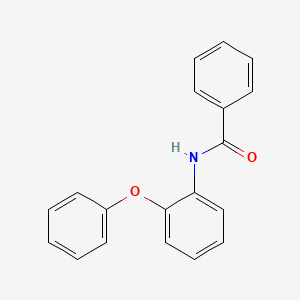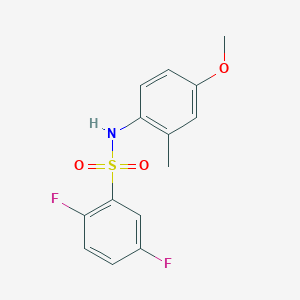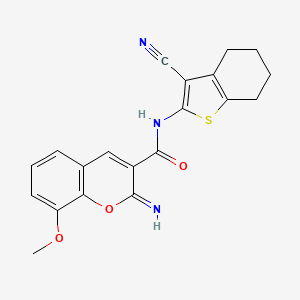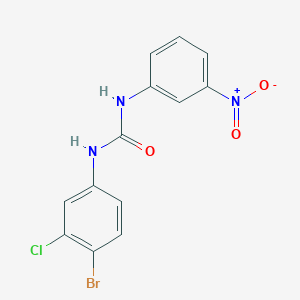![molecular formula C13H10N6O4 B10973648 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B10973648.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The pyrimidine ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the furan ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring.
Aplicaciones Científicas De Investigación
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyrimidine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-PHENYL-1H-PYRAZOLE-4-YL)-NICOTINAMIDE: Similar in structure but with a phenyl group instead of a nitro group.
3(5)-SUBSTITUTED PYRAZOLES: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Uniqueness
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of the pyrazole, pyrimidine, and furan rings also contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C13H10N6O4 |
|---|---|
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
5-[(4-nitropyrazol-1-yl)methyl]-N-pyrimidin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N6O4/c20-12(17-13-14-4-1-5-15-13)11-3-2-10(23-11)8-18-7-9(6-16-18)19(21)22/h1-7H,8H2,(H,14,15,17,20) |
Clave InChI |
ARIMWLACFHLSMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B10973565.png)
methanone](/img/structure/B10973567.png)
![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973568.png)




![2-[(5-Chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973616.png)
![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)
![1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10973624.png)


![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10973641.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10973660.png)
